molecular formula C22H30ClN3 B14599938 3,6-Bis(dimethylamino)-10-pentylacridin-10-ium chloride CAS No. 60838-25-7

3,6-Bis(dimethylamino)-10-pentylacridin-10-ium chloride

Cat. No.: B14599938
CAS No.: 60838-25-7
M. Wt: 371.9 g/mol
InChI Key: GMWMEJNHGKNXHL-UHFFFAOYSA-M
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Description

3,6-Bis(dimethylamino)-10-pentylacridin-10-ium chloride is a synthetic organic compound known for its unique structural properties and diverse applications. This compound belongs to the acridine family, which is characterized by a tricyclic aromatic structure. Acridine derivatives have been extensively studied for their biological and photochemical properties, making them valuable in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Bis(dimethylamino)-10-pentylacridin-10-ium chloride typically involves the reaction of acridine derivatives with dimethylamine and pentyl chloride under controlled conditions. One common method includes the use of a round-bottomed flask equipped with a magnetic stirrer, where the reactants are combined in the presence of a suitable solvent such as N-Methyl-2-pyrrolidone (NMP). The reaction mixture is heated to a specific temperature, often around 110°C, and stirred for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,6-Bis(dimethylamino)-10-pentylacridin-10-ium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized acridine derivatives, reduced forms of the compound, and substituted acridine derivatives with different functional groups .

Scientific Research Applications

3,6-Bis(dimethylamino)-10-pentylacridin-10-ium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent dye and a reagent in various chemical reactions.

    Biology: Employed in staining techniques for visualizing nucleic acids and cellular components.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,6-Bis(dimethylamino)-10-pentylacridin-10-ium chloride involves its ability to intercalate into double-stranded DNA. This intercalation disrupts the helical structure of DNA, leading to the inhibition of DNA replication and transcription. The compound’s planar aromatic structure allows it to stack between the base pairs of DNA, causing unwinding and destabilization of the double helix .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Bis(dimethylamino)-10-pentylacridin-10-ium chloride is unique due to its specific structural modifications, which enhance its intercalative properties and make it particularly effective in disrupting DNA processes. Its pentyl group provides additional hydrophobic interactions, increasing its binding affinity to DNA compared to other acridine derivatives .

Properties

CAS No.

60838-25-7

Molecular Formula

C22H30ClN3

Molecular Weight

371.9 g/mol

IUPAC Name

3-N,3-N,6-N,6-N-tetramethyl-10-pentylacridin-10-ium-3,6-diamine;chloride

InChI

InChI=1S/C22H30N3.ClH/c1-6-7-8-13-25-21-15-19(23(2)3)11-9-17(21)14-18-10-12-20(24(4)5)16-22(18)25;/h9-12,14-16H,6-8,13H2,1-5H3;1H/q+1;/p-1

InChI Key

GMWMEJNHGKNXHL-UHFFFAOYSA-M

Canonical SMILES

CCCCC[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N(C)C)N(C)C.[Cl-]

Origin of Product

United States

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